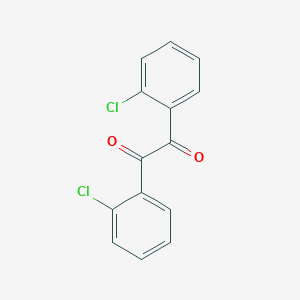

2,2'-Dichlorobenzil

Description

The exact mass of the compound 2,2'-Dichlorobenzil is unknown and the complexity rating of the compound is unknown. The compound has been submitted to the National Cancer Institute (NCI) for testing and evaluation and the Cancer Chemotherapy National Service Center (NSC) number is 114829. The United Nations designated GHS hazard class pictogram is Irritant;Environmental Hazard, and the GHS signal word is WarningThe storage condition is unknown. Please store according to label instructions upon receipt of goods.

BenchChem offers high-quality 2,2'-Dichlorobenzil suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 2,2'-Dichlorobenzil including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

IUPAC Name |

1,2-bis(2-chlorophenyl)ethane-1,2-dione | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H8Cl2O2/c15-11-7-3-1-5-9(11)13(17)14(18)10-6-2-4-8-12(10)16/h1-8H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

VOSNNSVWVJFJCR-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C(=C1)C(=O)C(=O)C2=CC=CC=C2Cl)Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H8Cl2O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID1066736 | |

| Record name | Ethanedione, bis(2-chlorophenyl)- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID1066736 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

279.1 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

21854-95-5 | |

| Record name | 1,2-Bis(2-chlorophenyl)-1,2-ethanedione | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=21854-95-5 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 1,2-Ethanedione, 1,2-bis(2-chlorophenyl)- | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0021854955 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 2,2'-Dichlorobenzil | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=114829 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | 1,2-Ethanedione, 1,2-bis(2-chlorophenyl)- | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

| Record name | Ethanedione, bis(2-chlorophenyl)- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID1066736 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 2,2'-Dichlorobenzil | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Foundational & Exploratory

What are the physical properties of 2,2'-Dichlorobenzil?

An In-depth Technical Guide on the Physical Properties of 2,2'-Dichlorobenzil

This technical guide provides a comprehensive overview of the physical properties of 2,2'-Dichlorobenzil, tailored for researchers, scientists, and professionals in drug development. The document details key physical constants, presents standardized experimental protocols for their determination, and includes visualizations to illustrate experimental workflows and logical relationships in compound characterization.

Core Physical and Chemical Properties

2,2'-Dichlorobenzil is an organic compound and a key intermediate in the synthesis of various analogs with potential biological and pharmacological properties[1]. Its identity and purity are often established through the measurement of its physical properties.

Data Summary

The quantitative physical properties of 2,2'-Dichlorobenzil are summarized in the table below for quick reference and comparison.

| Property | Value | Source(s) |

| IUPAC Name | 1,2-bis(2-chlorophenyl)ethane-1,2-dione | [2] |

| Synonyms | 2,2'-Dichlorodibenzoyl, 1,2-bis(2-chlorophenyl)ethane-1,2-dione | [2][3][4] |

| CAS Number | 21854-95-5 | [2][4][5] |

| Molecular Formula | C₁₄H₈Cl₂O₂ | [1][2][4] |

| Molecular Weight | 279.12 g/mol | [1][4][5] |

| Appearance | Solid | [5] |

| Melting Point | 132-136 °C | [1][2][5] |

| Boiling Point | 426.9 ± 30.0 °C (Predicted) | [1] |

Experimental Protocols

The following sections detail the standard laboratory methodologies for determining the key physical properties of a solid organic compound like 2,2'-Dichlorobenzil.

Determination of Melting Point

The melting point is a critical physical property for identifying a compound and assessing its purity[6]. A pure crystalline solid typically exhibits a sharp melting point range of 0.5-1.0°C, whereas impurities tend to lower and broaden the melting range.

Principle: A small, finely powdered sample of the solid is heated slowly at a controlled rate. The temperature at which the substance begins to melt and the temperature at which it becomes completely liquid are recorded as the melting point range[7].

Methodology (Capillary Method):

-

Sample Preparation: The solid sample of 2,2'-Dichlorobenzil must be completely dry and finely powdered, which can be achieved using a mortar and pestle[8]. A small amount of the powdered sample is packed into a glass capillary tube (sealed at one end) to a height of 1-2 cm[7][9].

-

Apparatus Setup: The capillary tube is placed in a heating block, such as a Mel-Temp apparatus or a Thiele tube filled with a high-boiling point oil like paraffin[10]. The apparatus must include a calibrated thermometer placed to ensure its bulb is level with the sample[11].

-

Heating and Observation: The apparatus is heated rapidly to a temperature approximately 15-20°C below the expected melting point of 2,2'-Dichlorobenzil. The heating rate is then reduced to about 1-2°C per minute to ensure thermal equilibrium[9].

-

Data Recording: The temperature at which the first drop of liquid appears (T₁) and the temperature at which the entire sample becomes a clear liquid (T₂) are recorded[7]. The melting point is reported as the range T₁ - T₂.

Determination of Boiling Point

The boiling point is the temperature at which a liquid's vapor pressure equals the surrounding atmospheric pressure[10][11]. Since 2,2'-Dichlorobenzil is a solid at room temperature, its boiling point is determined on the molten substance. The reported value is a prediction, indicating that experimental determination may be challenging due to the high temperature required.

Principle: A small amount of the liquid (molten 2,2'-Dichlorobenzil) is heated in a small tube containing an inverted capillary. The boiling point is the temperature at which a rapid and continuous stream of bubbles emerges from the capillary, and the liquid enters the capillary upon cooling[10][11].

Methodology (Thiele Tube Method):

-

Sample Preparation: A few milliliters of the molten compound are placed in a small fusion tube[11][12]. A capillary tube, sealed at one end, is placed inside the fusion tube with its open end submerged in the liquid[11][13].

-

Apparatus Setup: The fusion tube is attached to a thermometer, and both are placed in a Thiele tube containing a heating oil, ensuring the sample is level with the thermometer bulb[10].

-

Heating and Observation: The Thiele tube is heated gently at the side arm[10]. As the temperature rises, air trapped in the capillary will slowly bubble out. When the boiling point is reached, a rapid and continuous stream of bubbles will emerge from the capillary's open end[11].

-

Data Recording: The heat source is removed at this point. The temperature at which the bubbling stops and the liquid begins to enter the capillary tube is recorded as the boiling point[10].

Determination of Solubility

Solubility tests provide valuable information about the structural features and functional groups present in a compound[14]. The principle "like dissolves like" is a useful guideline, where polar compounds tend to dissolve in polar solvents and nonpolar compounds in nonpolar solvents[15].

Principle: A small, measured amount of the solute is added to a specific volume of a solvent. The mixture is agitated, and the extent of dissolution is observed. This process is repeated with a series of solvents to create a solubility profile.

Methodology (Qualitative Analysis):

-

Preparation: Place approximately 25 mg of 2,2'-Dichlorobenzil into a small test tube[16].

-

Solubility in Water: Add 0.75 mL of water in portions, shaking vigorously after each addition. Observe if the compound dissolves[16].

-

Solubility in Ether: If the compound is water-soluble, repeat the test with a fresh sample in diethyl ether[16].

-

Acid-Base Solubility: If the compound is insoluble in water, test its solubility sequentially in the following solvents:

-

Observation and Classification: Record whether the compound is soluble or insoluble in each solvent. This pattern helps classify the compound based on its functional groups (e.g., solubility in 5% NaOH suggests an acidic group)[17].

Visualized Workflows and Relationships

The following diagrams, generated using Graphviz, illustrate the experimental workflows and the logical process of using physical properties for compound characterization.

Caption: Workflow for Melting Point Determination

References

- 1. 2,2'-DICHLOROBENZIL CAS#: 21854-95-5 [chemicalbook.com]

- 2. 2,2'-Dichlorobenzil, 98+% | Fisher Scientific [fishersci.ca]

- 3. 2,2'-DICHLOROBENZIL, 98 % 25GM ,Each | Safety Glasses Website [safetyglasses.utechproducts.com]

- 4. calpaclab.com [calpaclab.com]

- 5. 2,2′-ジクロロベンジル 97% | Sigma-Aldrich [sigmaaldrich.com]

- 6. pennwest.edu [pennwest.edu]

- 7. byjus.com [byjus.com]

- 8. uomus.edu.iq [uomus.edu.iq]

- 9. Video: Melting Point Determination of Solid Organic Compounds [jove.com]

- 10. vijaynazare.weebly.com [vijaynazare.weebly.com]

- 11. Boiling Point Determination of Organic Compounds: Chemistry Guide [vedantu.com]

- 12. cdn.juniata.edu [cdn.juniata.edu]

- 13. byjus.com [byjus.com]

- 14. uomustansiriyah.edu.iq [uomustansiriyah.edu.iq]

- 15. chem.ws [chem.ws]

- 16. uomustansiriyah.edu.iq [uomustansiriyah.edu.iq]

- 17. scribd.com [scribd.com]

2,2'-Dichlorobenzil molecular weight and formula

For Immediate Release

This document provides a detailed technical guide on 2,2'-Dichlorobenzil, a chemical compound of interest to researchers, scientists, and professionals in the field of drug development and chemical synthesis. This whitepaper outlines its fundamental chemical properties, including its molecular formula and weight, and presents this information in a clear, accessible format.

Core Molecular Data

2,2'-Dichlorobenzil is a chlorinated organic compound. Its fundamental properties are summarized below.

| Property | Value | Source |

| Molecular Formula | C₁₄H₈Cl₂O₂ | [1][2] |

| Molecular Weight | 279.118 g/mol | [1][2] |

| Alternate Molecular Weight | 279.12 g/mol | [3] |

| Linear Formula | ClC₆H₄COCOC₆H₄Cl | [3] |

| CAS Registry Number | 21854-95-5 | [1][2] |

Logical Workflow for Compound Analysis

To facilitate further research and application of 2,2'-Dichlorobenzil, the following logical workflow outlines a standard procedure for its analysis and characterization in a laboratory setting. This workflow is a generalized representation and can be adapted based on specific research goals.

Caption: A logical workflow for the analysis of 2,2'-Dichlorobenzil.

Further in-depth analysis and experimental protocols would be necessary to fully characterize the potential applications and biological activity of 2,2'-Dichlorobenzil. This document serves as a foundational guide to its basic chemical properties.

References

An In-depth Technical Guide to 2,2'-Dichlorobenzil

For Researchers, Scientists, and Drug Development Professionals

This technical whitepaper provides a comprehensive overview of 2,2'-Dichlorobenzil, a halogenated aromatic diketone. It details the compound's chemical identity, physicochemical properties, a representative synthetic protocol, and analytical characterization methods. The potential, though currently limited, relevance for research and drug development is also discussed.

Compound Identification and Properties

2,2'-Dichlorobenzil is formally named 1,2-bis(2-chlorophenyl)ethane-1,2-dione.[1] Its primary identifier is its CAS number, which unambiguously defines the substance for chemical, regulatory, and research purposes.

CAS Number: 21854-95-5 [1][2][3][4][5]

A summary of its key chemical identifiers and physicochemical properties is presented in Table 1. This data is crucial for laboratory handling, experimental design, and analytical characterization.

Table 1: Chemical Identifiers and Physicochemical Properties of 2,2'-Dichlorobenzil

| Property | Value | Reference(s) |

| IUPAC Name | 1,2-bis(2-chlorophenyl)ethane-1,2-dione | [1][6] |

| Synonyms | Benzil, 2,2'-dichloro-; 2,2'-Dichlorodibenzoyl | [2][3] |

| CAS Number | 21854-95-5 | [1][2][3][4][5] |

| Molecular Formula | C₁₄H₈Cl₂O₂ | [1][2][6] |

| Molecular Weight | 279.12 g/mol | [1][5] |

| Appearance | Yellow crystals or powder | [6] |

| Melting Point | 132-136 °C | [1][5] |

| InChI Key | VOSNNSVWVJFJCR-UHFFFAOYSA-N | [1][2][3][5] |

| SMILES | Clc1ccccc1C(=O)C(=O)c2ccccc2Cl | [5] |

| Purity (Typical) | ≥97-98% | [1][5][6] |

Synthesis and Purification

Step 1: Synthesis of 2,2'-Dichlorobenzoin via Benzoin Condensation

The benzoin condensation involves the cyanide- or N-heterocyclic carbene-catalyzed dimerization of an aldehyde to form an acyloin.[7][8] For this synthesis, 2-chlorobenzaldehyde is the required starting material.

-

Materials:

-

2-Chlorobenzaldehyde (2.0 eq)

-

Sodium Cyanide (NaCN) (0.1-0.2 eq)

-

Ethanol (95%)

-

Deionized Water

-

-

Procedure:

-

Ensure the 2-chlorobenzaldehyde is purified by distillation or washing with a sodium carbonate solution to remove acidic impurities, which can inhibit the reaction.[9]

-

In a round-bottom flask equipped with a reflux condenser, dissolve 2-chlorobenzaldehyde in a 1:1 mixture of 95% ethanol and water.

-

Add a catalytic amount of sodium cyanide to the solution. Caution: Cyanide is highly toxic. Handle with extreme care in a well-ventilated fume hood, using appropriate personal protective equipment (PPE).

-

Gently reflux the mixture for 30-60 minutes. The reaction progress can be monitored by Thin Layer Chromatography (TLC).

-

Upon completion, cool the reaction mixture in an ice bath. The 2,2'-dichlorobenzoin product should precipitate out of the solution.

-

Collect the solid product by vacuum filtration and wash with cold ethanol/water to remove unreacted aldehyde and catalyst.

-

The crude product can be purified further by recrystallization from ethanol.

-

Step 2: Oxidation of 2,2'-Dichlorobenzoin to 2,2'-Dichlorobenzil

The intermediate α-hydroxyketone is oxidized to the final diketone product. Various oxidizing agents can be used, with nitric acid or copper(II) acetate being common choices.

-

Materials:

-

2,2'-Dichlorobenzoin (from Step 1)

-

Concentrated Nitric Acid (HNO₃) or Copper(II) Acetate

-

Acetic Acid (if using copper acetate)

-

-

Procedure (using Nitric Acid):

-

In a flask placed in a fume hood, suspend the crude or recrystallized 2,2'-dichlorobenzoin in a minimal amount of glacial acetic acid.

-

While stirring, carefully add concentrated nitric acid dropwise. The reaction is exothermic and will release toxic nitrogen oxide gases; efficient ventilation is critical.

-

Heat the mixture gently (e.g., on a steam bath) until the reaction is complete (cessation of gas evolution).

-

Pour the reaction mixture into a beaker of ice water. The yellow 2,2'-Dichlorobenzil will precipitate.

-

Collect the solid product by vacuum filtration, washing thoroughly with water to remove residual acid.

-

Purify the final product by recrystallization from a suitable solvent such as ethanol or acetic acid to yield yellow crystals.

-

The logical flow of the synthesis and purification process is depicted below.

Caption: Synthetic workflow for 2,2'-Dichlorobenzil.

Analytical Characterization

Proper characterization is essential to confirm the identity and purity of the synthesized compound. A standard workflow for analysis would include spectroscopic and spectrometric methods.

-

Mass Spectrometry (MS): Electron ionization mass spectrometry data is available for 2,2'-Dichlorobenzil, providing confirmation of its molecular weight.[2] Key fragments would arise from cleavage of the central carbon-carbon bond.

-

Infrared (IR) Spectroscopy: An IR spectrum is available from NIST.[2][3] The spectrum would be dominated by a strong absorption band characteristic of the conjugated α-diketone C=O stretching vibration (typically in the 1660-1680 cm⁻¹ region) and bands corresponding to the C-Cl and aromatic C-H and C=C bonds.

-

Nuclear Magnetic Resonance (NMR) Spectroscopy:

-

¹H NMR: The proton NMR spectrum would show a complex multiplet pattern in the aromatic region (typically 7.0-8.0 ppm) corresponding to the eight protons on the two dichlorophenyl rings. The integration would be 8H.

-

¹³C NMR: The carbon NMR spectrum would show signals for the carbonyl carbons (likely >190 ppm) and multiple signals in the aromatic region (120-140 ppm) for the inequivalent aromatic carbons.

-

A typical workflow for confirming the structure and purity of the final product is outlined below.

Caption: Standard analytical workflow for compound verification.

Applications in Research and Drug Development

Publicly available information on the direct application of 2,2'-Dichlorobenzil in drug development or as a key pharmacological tool is limited. Its structural motif, a dichlorinated bi-aryl system, is present in various biologically active molecules, but the benzil linkage is less common.

However, related dichlorinated aromatic compounds have established roles:

-

1,2-Dichlorobenzene (ortho-dichlorobenzene) is used as a precursor in the synthesis of agrochemicals.[10]

-

Derivatives of 2,4-Dichlorophenoxyacetic acid have been investigated as potential COX-2 inhibitors and anti-inflammatory agents.

-

2,4-Dichlorobenzyl alcohol is a known mild antiseptic and virucidal agent used in throat lozenges.

These examples suggest that chlorinated phenyl rings are valuable pharmacophores. 2,2'-Dichlorobenzil could serve as a precursor or building block for synthesizing more complex molecules. Researchers in medicinal chemistry could potentially use it as a scaffold for developing novel compounds, for instance, by converting the diketone moiety into other functional groups like diols or heterocycles.

Safety and Handling

2,2'-Dichlorobenzil is associated with specific health and environmental hazards.

-

Hazard Statements:

-

H319: Causes serious eye irritation.

-

H400: Very toxic to aquatic life.[5]

-

-

Precautionary Statements:

-

P273: Avoid release to the environment.

-

P305+P351+P338: IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing.[5]

-

-

Personal Protective Equipment (PPE): Standard laboratory PPE, including safety glasses (eyeshields), gloves, and a dust mask (type N95), is recommended.[5]

This compound should be handled in a well-ventilated area, and appropriate measures should be taken to prevent its release into the environment.

References

- 1. Benzoin Condensation (Chapter 17) - Name Reactions in Organic Synthesis [resolve.cambridge.org]

- 2. 2,2'-Dichlorobenzil [webbook.nist.gov]

- 3. 2,2'-Dichlorobenzil [webbook.nist.gov]

- 4. 2,2'-Dichlorobenzil, 98+% | Fisher Scientific [fishersci.ca]

- 5. 2,2′-二氯联苯甲酰 97% | Sigma-Aldrich [sigmaaldrich.com]

- 6. 2,2'-Dichlorobenzil, 98+% 5 g | Request for Quote | Thermo Scientific Chemicals | thermofisher.com [thermofisher.com]

- 7. Benzoin condensation - Wikipedia [en.wikipedia.org]

- 8. Benzoin Condensation [organic-chemistry.org]

- 9. Organic Syntheses Procedure [orgsyn.org]

- 10. 1,2-Dichlorobenzene - Wikipedia [en.wikipedia.org]

Synthesis of 2,2'-Dichlorobenzil from 2-Chlorobenzaldehyde: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide outlines a robust two-step synthesis route for the preparation of 2,2'-Dichlorobenzil, a valuable building block in organic and medicinal chemistry, starting from the readily available precursor, 2-chlorobenzaldehyde. The synthesis involves an initial benzoin condensation to form the intermediate 2,2'-dichlorobenzoin, followed by its oxidation to the final α-diketone product. This document provides detailed experimental protocols for two effective methods for each step, allowing for flexibility in reagent choice and reaction conditions.

Core Synthesis Pathway

The overall synthesis proceeds in two distinct stages:

-

Step 1: Benzoin Condensation. Two molecules of 2-chlorobenzaldehyde undergo a condensation reaction to form 2,2'-dichlorobenzoin. This reaction is typically catalyzed by either a cyanide salt or thiamine hydrochloride (Vitamin B1).

-

Step 2: Oxidation. The α-hydroxyketone group of 2,2'-dichlorobenzoin is oxidized to an α-diketone, yielding the target compound, 2,2'-Dichlorobenzil. This transformation can be efficiently achieved using oxidizing agents such as nitric acid or a copper(II) acetate/ammonium nitrate system.

A schematic representation of this synthesis route is provided below.

Figure 1. Overall synthesis pathway for 2,2'-Dichlorobenzil from 2-chlorobenzaldehyde.

Step 1: Synthesis of 2,2'-Dichlorobenzoin (Benzoin Condensation)

The benzoin condensation of 2-chlorobenzaldehyde can be effectively catalyzed by either thiamine hydrochloride, a greener alternative, or traditional cyanide catalysis.

Method A: Thiamine Hydrochloride Catalysis

This method utilizes the vitamin B1 derivative, thiamine hydrochloride, as a catalyst, which is a safer and more environmentally benign option compared to cyanide.[1]

Experimental Protocol:

-

In a round-bottom flask, dissolve thiamine hydrochloride (0.05 equivalents) in water.

-

Add 95% ethanol to the flask and cool the solution in an ice bath.

-

Slowly add a 3 M sodium hydroxide solution dropwise while maintaining a low temperature.

-

To this basic solution, add 2-chlorobenzaldehyde (1.0 equivalent).

-

Heat the reaction mixture at 60-65°C for 1.5-2 hours.[2]

-

After the reaction is complete, cool the mixture to room temperature and then in an ice bath to induce crystallization.

-

Collect the precipitated 2,2'-dichlorobenzoin by vacuum filtration.

-

Wash the solid with cold water and recrystallize from an ethanol/water mixture to obtain the purified product.

Method B: Cyanide Catalysis

Cyanide-catalyzed benzoin condensation is a classic and highly effective method.[3] Caution: This reaction should be performed in a well-ventilated fume hood by trained personnel due to the highly toxic nature of cyanide salts.

Experimental Protocol:

-

In a round-bottom flask equipped with a reflux condenser, dissolve sodium cyanide (0.1 equivalents) in a mixture of 95% ethanol and water.

-

Add 2-chlorobenzaldehyde (1.0 equivalent) to the solution.

-

Heat the mixture to reflux for 30-45 minutes.

-

Cool the reaction mixture to room temperature, and then in an ice bath to facilitate the crystallization of the product.

-

Collect the crude 2,2'-dichlorobenzoin by vacuum filtration and wash with cold water.

-

Recrystallize the product from 95% ethanol to yield pure 2,2'-dichlorobenzoin.

| Parameter | Method A: Thiamine Catalysis | Method B: Cyanide Catalysis |

| Catalyst | Thiamine Hydrochloride | Sodium Cyanide |

| Base | Sodium Hydroxide | - |

| Solvent | Ethanol/Water | Ethanol/Water |

| Temperature | 60-65°C[2] | Reflux |

| Reaction Time | 1.5-2 hours[2] | 30-45 minutes |

| Typical Yield | Moderate to High | High (often >90% for benzaldehyde) |

Table 1. Comparison of reaction conditions for the synthesis of 2,2'-dichlorobenzoin.

Step 2: Synthesis of 2,2'-Dichlorobenzil (Oxidation)

The intermediate, 2,2'-dichlorobenzoin, can be oxidized to the final product, 2,2'-Dichlorobenzil, using several methods. Two common and effective procedures are detailed below.

Method C: Nitric Acid Oxidation

Oxidation with concentrated nitric acid is a straightforward and high-yielding method for converting benzoins to benzils.[3][4][5][6][7][8][9] Caution: This reaction produces toxic nitrogen oxide fumes and should be performed in a fume hood.

Experimental Protocol:

-

Place 2,2'-dichlorobenzoin (1.0 equivalent) in a round-bottom flask.

-

Carefully add concentrated nitric acid (approximately 3.5 mL per gram of benzoin).

-

Heat the mixture in a water bath at approximately 100°C for about 1 hour, or until the evolution of brown nitrogen oxide gases ceases.[5]

-

Cool the reaction mixture and pour it into a beaker of cold water to precipitate the crude product.

-

Collect the yellow solid by vacuum filtration and wash thoroughly with cold water to remove residual acid.

-

Recrystallize the crude 2,2'-Dichlorobenzil from ethanol to obtain the purified product.

Method D: Copper(II) Acetate/Ammonium Nitrate Oxidation

This catalytic system provides a milder alternative to nitric acid for the oxidation of benzoins.[2][10][11][12][13]

Experimental Protocol:

-

In a round-bottom flask, combine 2,2'-dichlorobenzoin (1.0 equivalent), ammonium nitrate (0.5 equivalents), and a catalytic amount of copper(II) acetate in 80% aqueous acetic acid.[2][10]

-

Heat the mixture to reflux with stirring for 1-1.5 hours.

-

Monitor the reaction progress by thin-layer chromatography (TLC).

-

Upon completion, cool the reaction mixture to room temperature and then in an ice bath to crystallize the product.

-

Collect the crude 2,2'-Dichlorobenzil by vacuum filtration and wash with cold water.

-

Recrystallize the product from ethanol to obtain pure 2,2'-Dichlorobenzil.

| Parameter | Method C: Nitric Acid Oxidation | Method D: Copper(II) Acetate/Ammonium Nitrate |

| Oxidizing Agent | Concentrated Nitric Acid | Ammonium Nitrate |

| Catalyst | None | Copper(II) Acetate |

| Solvent | None (reagent acts as solvent) | 80% Acetic Acid |

| Temperature | ~100°C[5] | Reflux |

| Reaction Time | ~1 hour[5] | 1-1.5 hours |

| Typical Yield | High (often 85-95%)[4][5] | High (often >85%) |

Table 2. Comparison of reaction conditions for the synthesis of 2,2'-Dichlorobenzil.

Experimental Workflow

The following diagram illustrates the general experimental workflow for the synthesis of 2,2'-Dichlorobenzil.

Figure 2. General experimental workflow for the two-step synthesis.

Conclusion

The synthesis of 2,2'-Dichlorobenzil from 2-chlorobenzaldehyde is a reliable and efficient two-step process. The initial benzoin condensation can be performed using either thiamine hydrochloride for a greener approach or sodium cyanide for a more traditional and often higher-yielding method. The subsequent oxidation of the 2,2'-dichlorobenzoin intermediate is effectively accomplished with either concentrated nitric acid or a milder copper(II) acetate/ammonium nitrate system. The choice of methodology for each step can be tailored to the specific requirements of the laboratory in terms of safety, environmental considerations, and desired yield. The protocols provided in this guide offer robust starting points for the successful synthesis of this important chemical intermediate.

References

- 1. chem.latech.edu [chem.latech.edu]

- 2. cs.gordon.edu [cs.gordon.edu]

- 3. scribd.com [scribd.com]

- 4. youtube.com [youtube.com]

- 5. Benzil by Oxidation of Benzoin with Nitric Acid - Edubirdie [edubirdie.com]

- 6. chem.latech.edu [chem.latech.edu]

- 7. un.uobasrah.edu.iq [un.uobasrah.edu.iq]

- 8. Practical Experiment 4: Benzyl from benzoin | PPTX [slideshare.net]

- 9. chem.libretexts.org [chem.libretexts.org]

- 10. acikders.ankara.edu.tr [acikders.ankara.edu.tr]

- 11. m.youtube.com [m.youtube.com]

- 12. Copperacetate Ammonium Nitrate Oxidation Of Benzoin To Benzil - 3918 Words | Bartleby [bartleby.com]

- 13. Solved In this experiment, a-diketone, benzil, is prepared | Chegg.com [chegg.com]

An In-depth Technical Guide to the Chemical Structure of 2,2'-Dichlorobenzil

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the chemical structure, properties, and synthesis of 2,2'-Dichlorobenzil. Due to the limited availability of direct experimental data for this specific compound, this guide leverages data from analogous structures and established chemical principles to offer detailed insights for research and development purposes.

Chemical Identity and Physical Properties

2,2'-Dichlorobenzil, also known as 1,2-bis(2-chlorophenyl)ethane-1,2-dione, is an organic compound with the chemical formula C₁₄H₈Cl₂O₂.[1][2] It belongs to the class of α-diketones, characterized by two adjacent carbonyl groups. The presence of chlorine atoms on the ortho positions of both phenyl rings significantly influences its electronic properties and reactivity.

| Property | Value | Reference |

| Molecular Formula | C₁₄H₈Cl₂O₂ | [1][2] |

| Molecular Weight | 279.12 g/mol | [1][2] |

| CAS Number | 21854-95-5 | [1][2] |

| Appearance | White to light yellow solid (predicted) | |

| Melting Point | 133-134 °C | [3] |

| Boiling Point | Not available | [3] |

| Solubility | Insoluble in water; soluble in most organic solvents (predicted) | [4] |

Synthesis of 2,2'-Dichlorobenzil

A plausible and efficient synthetic route to 2,2'-Dichlorobenzil involves a two-step process starting from 2-chlorobenzaldehyde: a benzoin condensation to form 2,2'-dichlorobenzoin, followed by oxidation to the desired α-diketone.

Experimental Protocol: Benzoin Condensation of 2-Chlorobenzaldehyde

This protocol is adapted from established procedures for benzoin condensation of aromatic aldehydes.[5][6][7][8]

Materials:

-

2-Chlorobenzaldehyde

-

Thiamine hydrochloride or Sodium Cyanide (used with extreme caution in a well-ventilated fume hood)

-

Sodium hydroxide

-

Ethanol

-

Water

Procedure:

-

In a round-bottom flask, dissolve thiamine hydrochloride (catalytic amount) in water.

-

Add ethanol to the solution, followed by the dropwise addition of a sodium hydroxide solution while cooling in an ice bath.

-

To this catalyst solution, add freshly distilled 2-chlorobenzaldehyde.

-

Stir the reaction mixture at room temperature for 24-48 hours. The progress of the reaction can be monitored by thin-layer chromatography (TLC).

-

Upon completion, the product, 2,2'-dichlorobenzoin, will precipitate out of the solution.

-

Collect the solid product by vacuum filtration and wash with a cold ethanol-water mixture.

-

The crude product can be purified by recrystallization from ethanol to yield pure 2,2'-dichlorobenzoin.

Experimental Protocol: Oxidation of 2,2'-Dichlorobenzoin

This protocol is based on standard methods for the oxidation of benzoins to benzils.[7]

Materials:

-

2,2'-Dichlorobenzoin

-

Copper(II) acetate (catalyst)

-

Ammonium nitrate

-

Acetic acid

Procedure:

-

In a round-bottom flask equipped with a reflux condenser, dissolve 2,2'-dichlorobenzoin in glacial acetic acid.

-

Add a catalytic amount of copper(II) acetate and ammonium nitrate.

-

Heat the mixture to reflux with stirring for 1-2 hours. The color of the reaction mixture will change, indicating the progress of the oxidation.

-

After the reaction is complete (monitored by TLC), cool the mixture to room temperature.

-

Pour the reaction mixture into ice-water to precipitate the crude 2,2'-Dichlorobenzil.

-

Collect the solid product by vacuum filtration and wash thoroughly with water to remove any remaining acetic acid.

-

The crude 2,2'-Dichlorobenzil can be purified by recrystallization from a suitable solvent such as ethanol or methanol to afford the pure product.

Spectroscopic Data (Predicted)

Direct experimental spectroscopic data for 2,2'-Dichlorobenzil is scarce. The following data is predicted based on the analysis of structurally similar compounds, including 4,4'-dichlorobenzil and other dichlorinated aromatic compounds.[9][10][11][12][13]

¹H NMR Spectroscopy

| Predicted Chemical Shift (δ, ppm) | Multiplicity | Integration | Assignment |

| 7.8 - 8.0 | m | 4H | Aromatic protons |

| 7.4 - 7.6 | m | 4H | Aromatic protons |

Solvent: CDCl₃. The aromatic region is expected to show a complex multiplet pattern due to the ortho-substitution.

¹³C NMR Spectroscopy

| Predicted Chemical Shift (δ, ppm) | Assignment |

| ~192 | C=O (carbonyl) |

| ~135 | C-Cl (aromatic) |

| ~134 | Aromatic CH |

| ~131 | Aromatic C (quaternary) |

| ~130 | Aromatic CH |

| ~128 | Aromatic CH |

Solvent: CDCl₃. The exact chemical shifts will be influenced by the electronic effects of the chlorine atoms.

Infrared (IR) Spectroscopy

| Wavenumber (cm⁻¹) | Intensity | Assignment |

| ~3100-3000 | Medium | Aromatic C-H stretch |

| ~1680 | Strong | C=O stretch (α-diketone) |

| ~1590, 1470 | Medium-Strong | Aromatic C=C stretch |

| ~1100-1000 | Strong | C-Cl stretch |

| Below 900 | Medium-Strong | C-H out-of-plane bending |

The characteristic strong absorption band for the conjugated diketone system is a key feature in the IR spectrum.

Mass Spectrometry

The mass spectrum of 2,2'-Dichlorobenzil is available on the NIST WebBook.[1] The fragmentation pattern upon electron ionization is expected to be influenced by the presence of the two chlorine atoms and the α-diketone moiety.

Predicted Fragmentation Pattern:

-

Molecular Ion (M⁺): A prominent molecular ion peak at m/z 278, with characteristic isotopic peaks at m/z 280 (M+2) and m/z 282 (M+4) due to the presence of two chlorine atoms.

-

[M-CO]⁺: Loss of a carbonyl group to give a fragment at m/z 250.

-

[M-2CO]⁺: Successive loss of both carbonyl groups to yield a fragment at m/z 222.

-

Chlorobenzoyl cation ([ClC₆H₄CO]⁺): Cleavage of the central C-C bond would lead to a strong peak at m/z 139 (and its M+2 isotope at m/z 141). This is expected to be a major fragment.

-

Chlorophenyl cation ([ClC₆H₄]⁺): Further loss of CO from the chlorobenzoyl cation would result in a fragment at m/z 111 (and its M+2 isotope at m/z 113).

X-ray Crystallography

As of the latest literature search, a definitive single-crystal X-ray structure of 2,2'-Dichlorobenzil has not been reported. However, analysis of related substituted benzil derivatives provides insight into the likely solid-state conformation.[14][15][16]

It is anticipated that the molecule would adopt a conformation where the two benzoyl groups are not coplanar to minimize steric hindrance between the ortho-chlorine atoms and the carbonyl groups. The dihedral angle between the two phenyl rings and the central dicarbonyl unit will be a key structural feature. Intermolecular interactions in the crystal lattice are likely to be dominated by van der Waals forces and potentially weak C-H···O hydrogen bonds.

Reaction Pathways and Mechanisms

While specific signaling pathways involving 2,2'-Dichlorobenzil in biological systems are not documented, its chemical reactivity is centered around the α-diketone functional group. It can undergo reactions typical of this class of compounds, such as the benzilic acid rearrangement.

Synthetic Pathway of 2,2'-Dichlorobenzil

The two-step synthesis of 2,2'-Dichlorobenzil from 2-chlorobenzaldehyde can be visualized as a logical workflow.

Conclusion

This technical guide provides a detailed, albeit partially predictive, overview of the chemical structure and properties of 2,2'-Dichlorobenzil. The proposed synthetic route offers a clear path for its preparation, and the predicted spectroscopic data serves as a valuable reference for characterization. Further experimental investigation is warranted to confirm these predictions and to explore the potential applications of this compound in materials science and drug development.

References

- 1. 2,2'-Dichlorobenzil [webbook.nist.gov]

- 2. 2,2'-Dichlorobenzil [webbook.nist.gov]

- 3. 2,2'-DICHLOROBENZIL, 98 % 25GM ,Each | Safety Glasses Website [safetyglasses.utechproducts.com]

- 4. 1,2-Dichlorobenzene - Wikipedia [en.wikipedia.org]

- 5. Organic Syntheses Procedure [orgsyn.org]

- 6. Benzoin condensation of aromatic aldehydes catalyzed by N-heterocyclic carbenes under mild conditions | Semantic Scholar [semanticscholar.org]

- 7. chem.libretexts.org [chem.libretexts.org]

- 8. Benzoin condensation - Wikipedia [en.wikipedia.org]

- 9. spectrabase.com [spectrabase.com]

- 10. 1,4-Dichlorobenzene(106-46-7) 13C NMR spectrum [chemicalbook.com]

- 11. 2,4-Dichlorobenzyl chloride(94-99-5) 13C NMR spectrum [chemicalbook.com]

- 12. 3,4-Dichlorobenzyl alcohol(1805-32-9) 13C NMR [m.chemicalbook.com]

- 13. dev.spectrabase.com [dev.spectrabase.com]

- 14. Synthesis and Crystal Structures of Halogen-Substituted 2-Aryl-N-phenylbenzimidazoles [mdpi.com]

- 15. Crystal structures of 2′-benzoyl-1′-(4-methylphenyl)-1,1′,2,2′,5′,6′,7′,7a′-octahydrospiro[indole-3,3′-pyrrolizin]-2-one and 2′-(4-bromobenzoyl)-1′-(2-chlorophenyl)-1,1′,2,2′,5′,6′,7′,7a′-octahydrospiro[indole-3,3′-pyrrolizin]-2-one - PMC [pmc.ncbi.nlm.nih.gov]

- 16. Synthesis and luminescence properties of substituted benzils - PMC [pmc.ncbi.nlm.nih.gov]

Technical Guide: Physicochemical Properties and Analysis of 2,2'-Dichlorobenzil

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of the melting point of 2,2'-Dichlorobenzil, a key intermediate in the synthesis of various biologically and pharmacologically active compounds.[1] The document outlines the physical properties of this solid, details the experimental protocol for accurate melting point determination, and presents a visual workflow of the procedure.

Physicochemical Data of 2,2'-Dichlorobenzil

2,2'-Dichlorobenzil, with the chemical formula C14H8Cl2O2, is a solid organic compound.[1][2] Its identity and purity are often initially assessed by its melting point, a fundamental physical property. A sharp melting range typically indicates a high degree of purity for a crystalline solid.[3]

Table 1: Reported Melting Point of 2,2'-Dichlorobenzil

| Property | Value Range (°C) | Purity/Grade | Source(s) |

| Melting Point | 132-136 | 97% | Sigma-Aldrich[4], ChemicalBook[1][5] |

| Melting Point | 133-134 | 98% | UTECH® Products[2] |

| Melting Point | 132-136 | 98+% | Fisher Scientific[6] |

Experimental Protocol: Melting Point Determination

The following protocol details the capillary method for determining the melting point of a crystalline solid like 2,2'-Dichlorobenzil. This method is widely used due to its accuracy and the small amount of sample required.[3][7]

I. Materials and Equipment

-

Sample: 2,2'-Dichlorobenzil (crystalline solid)

-

Apparatus:

-

Melting point apparatus (e.g., Mel-Temp or DigiMelt) or a Thiele tube setup

-

Thermometer (calibrated)

-

Capillary tubes (sealed at one end)

-

-

Tools:

-

Spatula

-

Mortar and pestle (if sample needs to be powdered)[7]

-

Watch glass or weighing paper

-

II. Sample Preparation

-

Ensure the sample is dry and finely powdered. If the sample consists of large crystals, gently grind it to a fine powder using a mortar and pestle.[7] This ensures uniform packing and heat transfer.

-

Load the capillary tube. Press the open end of the capillary tube into a small amount of the powdered sample on a watch glass.

-

Pack the sample. Tap the sealed end of the capillary tube gently on a hard surface to cause the solid to fall to the bottom. The packed sample height should be approximately 1-2 mm.[3]

III. Measurement Procedure

-

Insert the capillary tube into the heating block of the melting point apparatus.[8]

-

Perform a rapid determination (optional but recommended). Heat the sample rapidly to get an approximate melting range.[9] This helps in setting the parameters for a more accurate measurement. Allow the apparatus to cool sufficiently before proceeding.

-

Conduct a precise determination.

-

Observe and record the melting range.

-

Record the temperature at which the first drop of liquid appears (the beginning of melting).

-

Record the temperature at which the entire sample has turned into a clear liquid (the completion of melting).

-

This range is the observed melting point. A pure substance will have a sharp melting range of 0.5-1°C.

-

-

Repeat the measurement. For accuracy, it is advisable to perform at least two careful determinations to ensure consistent results.

Workflow Visualization

The following diagram illustrates the logical steps involved in the experimental determination of the melting point for a solid compound.

Caption: Workflow for Melting Point Determination.

References

- 1. 2,2'-DICHLOROBENZIL CAS#: 21854-95-5 [m.chemicalbook.com]

- 2. 2,2'-DICHLOROBENZIL, 98 % 25GM ,Each | Safety Glasses Website [safetyglasses.utechproducts.com]

- 3. teaching.ch.ntu.edu.tw [teaching.ch.ntu.edu.tw]

- 4. 2,2′-ジクロロベンジル 97% | Sigma-Aldrich [sigmaaldrich.com]

- 5. 2,2'-DICHLOROBENZIL | 21854-95-5 [amp.chemicalbook.com]

- 6. 2,2'-Dichlorobenzil, 98+% | Fisher Scientific [fishersci.ca]

- 7. scribd.com [scribd.com]

- 8. westlab.com [westlab.com]

- 9. jan.ucc.nau.edu [jan.ucc.nau.edu]

An In-depth Technical Guide to the Solubility Characteristics of 2,2'-Dichlorobenzil

For Researchers, Scientists, and Drug Development Professionals

Abstract: This technical guide provides a comprehensive overview of the predicted solubility characteristics of 2,2'-Dichlorobenzil. Due to the limited availability of public quantitative solubility data for this specific compound, this guide leverages data from its parent compound, benzil, and established principles of organic chemistry to forecast its behavior in various solvents. Detailed experimental protocols for determining the solubility of crystalline organic compounds are provided to empower researchers to generate precise data. This document aims to be an essential resource for scientists working with 2,2'-Dichlorobenzil in synthesis, purification, and formulation.

Introduction and Theoretical Solubility Profile

2,2'-Dichlorobenzil is a derivative of benzil, characterized by the presence of two chlorine atoms on the phenyl rings. Its chemical structure, being largely nonpolar with two carbonyl groups and two halogenated aromatic rings, is the primary determinant of its solubility. The fundamental principle of "like dissolves like" dictates that this compound will exhibit greater solubility in nonpolar organic solvents and limited solubility in polar solvents, particularly water.[1][2]

The introduction of chlorine atoms is expected to slightly increase the molecule's polarity and its molecular weight compared to benzil. While the chloro group is electron-withdrawing and can introduce a dipole moment, the overall nonpolar character of the large carbon skeleton is likely to dominate its solubility behavior.[3][4] Benzil itself is soluble in various organic solvents such as ethanol, diethyl ether, and benzene, but is sparingly soluble in water.[5][6] It is therefore anticipated that 2,2'-Dichlorobenzil will follow a similar pattern.

Predicted Solubility of 2,2'-Dichlorobenzil

The following table summarizes the predicted solubility of 2,2'-Dichlorobenzil in a range of common laboratory solvents, based on the known solubility of benzil and the chemical properties of the dichlorinated structure.

| Solvent Class | Solvent Example | Predicted Solubility | Rationale |

| Nonpolar Aprotic | Hexane, Toluene | High | The nonpolar nature of these solvents aligns well with the largely nonpolar structure of 2,2'-Dichlorobenzil, facilitating dissolution through van der Waals interactions.[7] |

| Polar Aprotic | Acetone, Dichloromethane | High to Moderate | These solvents possess a dipole moment that can interact with the polar carbonyl groups of 2,2'-Dichlorobenzil, while their organic character accommodates the nonpolar regions. |

| Polar Protic | Ethanol, Methanol | Moderate to Low | The hydroxyl groups of these solvents can engage in some dipole-dipole interactions, but the large nonpolar backbone of the solute limits miscibility.[8] |

| Highly Polar Protic | Water | Very Low | The strong hydrogen bonding network of water is difficult to disrupt by the nonpolar 2,2'-Dichlorobenzil molecule, leading to very poor solubility.[2] |

Experimental Protocols for Solubility Determination

To obtain quantitative and qualitative solubility data, the following experimental methodologies are recommended.

This method provides a rapid determination of whether a compound is soluble, partially soluble, or insoluble in a given solvent.

Materials:

-

2,2'-Dichlorobenzil

-

A selection of solvents (e.g., water, hexane, ethanol, acetone)

-

Small test tubes

-

Spatula

-

Vortex mixer (optional)

Procedure:

-

Place approximately 20-30 mg of 2,2'-Dichlorobenzil into a small test tube.

-

Add 1 mL of the chosen solvent to the test tube.

-

Vigorously agitate the mixture for 60 seconds using a vortex mixer or by flicking the test tube.

-

Allow the mixture to stand for at least 3 minutes and observe.

-

Record the observation:

-

Soluble: The solid completely dissolves, leaving a clear solution.

-

Partially Soluble: A significant portion of the solid dissolves, but some undissolved particles remain.

-

Insoluble: The solid does not appear to dissolve.

-

The isothermal shake-flask method is a well-established technique for determining the thermodynamic solubility of a compound at a specific temperature.

Materials:

-

2,2'-Dichlorobenzil

-

Chosen solvent(s)

-

Scintillation vials or flasks with airtight caps

-

Analytical balance

-

Constant temperature shaker bath or incubator

-

Syringe filters (e.g., 0.45 µm PTFE)

-

High-Performance Liquid Chromatography (HPLC) or UV-Vis Spectrophotometer

Procedure:

-

Prepare a saturated solution by adding an excess amount of 2,2'-Dichlorobenzil to a known volume of the solvent in a flask. The presence of undissolved solid is essential to ensure saturation.

-

Seal the flask and place it in a constant temperature shaker bath. Equilibrate the mixture for a sufficient period (typically 24-72 hours) to ensure that thermodynamic equilibrium is reached.

-

After equilibration, allow the solution to stand undisturbed at the same temperature to let the excess solid settle.

-

Carefully withdraw a sample of the supernatant using a syringe and immediately filter it through a syringe filter to remove any undissolved solid.

-

Accurately dilute the filtered solution with a known volume of a suitable solvent.

-

Analyze the concentration of 2,2'-Dichlorobenzil in the diluted solution using a calibrated analytical method such as HPLC or UV-Vis spectrophotometry.

-

Calculate the original solubility in units such as mg/mL or mol/L.

Visualization of Experimental Workflow

The following diagram illustrates the logical workflow for the qualitative solubility testing of an organic compound.

Caption: A flowchart of a typical qualitative solubility analysis scheme for an unknown organic compound.

Conclusion

References

- 1. Solubility of Organic Compounds - Chemistry Steps [chemistrysteps.com]

- 2. Khan Academy [khanacademy.org]

- 3. fiveable.me [fiveable.me]

- 4. tutorchase.com [tutorchase.com]

- 5. Benzil: A Versatile Reagent in Organic Chemistry and Beyond_Chemicalbook [chemicalbook.com]

- 6. Benzil - Wikipedia [en.wikipedia.org]

- 7. saltise.ca [saltise.ca]

- 8. 3.2 Solubility – Introductory Organic Chemistry [openoregon.pressbooks.pub]

A Comprehensive Technical Guide to 2,2'-Dichlorobenzil: Synonyms, Synthesis, and Characterization

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide provides a thorough overview of 2,2'-Dichlorobenzil, a halogenated aromatic diketone. The document details its nomenclature, chemical properties, a plausible synthetic route, and spectroscopic characterization. Additionally, it explores the reported biological activities of substituted benzil compounds, including the limited data available for 2,2'-Dichlorobenzil, to offer insights for its potential applications in research and drug development.

Chemical Identity and Synonyms

Clarity in chemical nomenclature is paramount for accurate scientific communication. 2,2'-Dichlorobenzil is known by several names in chemical literature and databases. A comprehensive list of its synonyms and key identifiers are summarized in the table below.

| Identifier Type | Identifier |

| Systematic (IUPAC) Name | 1,2-Bis(2-chlorophenyl)ethane-1,2-dione |

| Common Name | 2,2'-Dichlorobenzil |

| Alternative Name | o,o'-Dichlorobenzil |

| CAS Registry Number | 21854-95-5 |

| Molecular Formula | C₁₄H₈Cl₂O₂ |

| Molecular Weight | 279.12 g/mol |

| InChI | InChI=1S/C14H8Cl2O2/c15-11-7-3-1-5-9(11)13(17)14(18)10-6-2-4-8-12(10)16/h1-8H |

| InChIKey | VOSNNSVWVJFJCR-UHFFFAOYSA-N |

| SMILES | C1=CC=C(C(=C1)C(=O)C(=O)C2=CC=CC=C2Cl)Cl |

Physicochemical Properties

Understanding the physical and chemical properties of 2,2'-Dichlorobenzil is crucial for its handling, purification, and application in experimental settings.

| Property | Value | Reference |

| Physical State | Solid | |

| Melting Point | 132-136 °C | [1][2] |

| Appearance | Pale yellow crystals | [1] |

Synthesis of 2,2'-Dichlorobenzil: An Experimental Protocol

While a specific, detailed protocol for the synthesis of 2,2'-Dichlorobenzil is not extensively documented in publicly available literature, a highly plausible and effective method involves the oxidation of the corresponding α-hydroxy ketone, 2,2'-dichlorobenzoin. This approach is analogous to the well-established synthesis of benzil from benzoin.

Proposed Synthetic Pathway

The synthesis can be conceptualized as a two-step process starting from 2-chlorobenzaldehyde.

Caption: Proposed two-step synthesis of 2,2'-Dichlorobenzil.

Step 1: Synthesis of 2,2'-Dichlorobenzoin

The initial step involves a benzoin condensation of two molecules of 2-chlorobenzaldehyde, catalyzed by a cyanide salt or, more safely, by thiamine (Vitamin B1).

Materials:

-

2-chlorobenzaldehyde

-

Thiamine hydrochloride

-

Sodium hydroxide (NaOH)

-

Ethanol (EtOH)

-

Water (H₂O)

Procedure:

-

Dissolve thiamine hydrochloride in water in a round-bottom flask.

-

Cool the solution in an ice bath and add a solution of sodium hydroxide dropwise.

-

To this basic thiamine solution, add 2-chlorobenzaldehyde and ethanol.

-

Stir the reaction mixture at room temperature for 24-48 hours. The progress of the reaction can be monitored by Thin Layer Chromatography (TLC).

-

Upon completion, the product, 2,2'-dichlorobenzoin, will precipitate from the solution.

-

Collect the solid product by vacuum filtration and wash with cold water and a small amount of cold ethanol.

-

The crude product can be purified by recrystallization from a suitable solvent such as ethanol.

Step 2: Oxidation of 2,2'-Dichlorobenzoin to 2,2'-Dichlorobenzil

The synthesized 2,2'-dichlorobenzoin is then oxidized to the corresponding diketone, 2,2'-Dichlorobenzil. Nitric acid is a common and effective oxidizing agent for this transformation.

Materials:

-

2,2'-dichlorobenzoin (from Step 1)

-

Concentrated nitric acid (HNO₃)

Procedure:

-

Caution: This reaction should be performed in a well-ventilated fume hood as nitrogen oxides are evolved.

-

Place the 2,2'-dichlorobenzoin in a round-bottom flask.

-

Carefully add concentrated nitric acid to the flask.

-

Gently heat the mixture in a water bath. A color change and the evolution of reddish-brown gas (NO₂) will be observed.

-

Continue heating until the evolution of gas ceases, indicating the completion of the reaction.

-

Cool the reaction mixture to room temperature and then pour it into a beaker containing ice-water.

-

The solid 2,2'-Dichlorobenzil will precipitate.

-

Collect the crude product by vacuum filtration and wash thoroughly with cold water to remove any residual acid.

-

Purify the crude 2,2'-Dichlorobenzil by recrystallization from a suitable solvent, such as ethanol or a mixture of ethanol and water, to obtain pale yellow crystals.

Spectroscopic Characterization

The identity and purity of the synthesized 2,2'-Dichlorobenzil should be confirmed by standard spectroscopic methods.

Infrared (IR) Spectroscopy

The IR spectrum of 2,2'-Dichlorobenzil is expected to show characteristic absorption bands for the aromatic C-H stretching, C=C ring stretching, and most importantly, the conjugated diketone C=O stretching.

-

Expected C=O stretch: A strong absorption band in the region of 1660-1680 cm⁻¹.

-

Expected C-Cl stretch: Absorption bands in the fingerprint region, typically around 750-800 cm⁻¹.

Mass Spectrometry (MS)

Electron ionization mass spectrometry (EI-MS) will show the molecular ion peak (M⁺) and characteristic fragmentation patterns.

-

Expected Molecular Ion (M⁺): A cluster of peaks around m/z 278, 280, and 282, corresponding to the isotopic distribution of the two chlorine atoms.

-

Major Fragmentation Peaks: Loss of CO (m/z 250, 252, 254) and the formation of the 2-chlorobenzoyl cation (m/z 139, 141).

Nuclear Magnetic Resonance (NMR) Spectroscopy

¹H and ¹³C NMR spectroscopy will provide detailed structural information.

-

¹H NMR: The spectrum will show a complex multiplet in the aromatic region (typically δ 7.2-7.8 ppm) corresponding to the eight protons on the two dichlorophenyl rings.

-

¹³C NMR: The spectrum will show signals for the aromatic carbons and a characteristic downfield signal for the carbonyl carbons (typically δ 190-200 ppm).

Biological Activity of Substituted Benzils

While research specifically on the biological activity of 2,2'-Dichlorobenzil is limited, studies on substituted benzil derivatives have revealed a range of pharmacological effects, suggesting potential avenues for investigation.

One study has reported that 2,2'-Dichlorobenzil exhibits antimicrobial and cytotoxic activity.[3] Specifically, it showed a zone of inhibition against the bacterium Staphylococcus aureus.[3] This suggests that the compound could be a starting point for the development of new antibacterial agents.

In a broader context, various substituted benzil compounds have been investigated for their potential as:

-

Antimicrobial Agents: As mentioned, certain chlorinated benzils have shown activity against bacteria.[3]

-

Anticancer Agents: Some studies have indicated that chloro-substituted benzils may be more potent anti-tumor agents compared to their alkyl-substituted counterparts.[3]

-

Enzyme Inhibitors: Benzil and its analogs have been identified as potent and selective inhibitors of carboxylesterases (CEs).[4]

The biological activity of these compounds is often dependent on the nature and position of the substituents on the aromatic rings.

Hypothetical Experimental Workflow for Biological Screening

Given the reported antimicrobial and cytotoxic activities, a logical next step for researchers would be to conduct a systematic screening to elucidate the biological potential of 2,2'-Dichlorobenzil. The following diagram illustrates a general workflow for such an investigation.

Caption: A hypothetical workflow for the biological evaluation of 2,2'-Dichlorobenzil.

Conclusion

2,2'-Dichlorobenzil is a readily accessible compound with interesting, albeit underexplored, biological potential. This guide provides a solid foundation for researchers interested in synthesizing and characterizing this molecule. The outlined synthetic protocol, based on well-established chemical transformations, offers a reliable method for its preparation. While the current body of literature on its specific biological functions is nascent, the reported antimicrobial and cytotoxic effects of 2,2'-Dichlorobenzil and related substituted benzils warrant further investigation. The provided hypothetical workflow can serve as a roadmap for future studies aimed at unlocking the therapeutic potential of this and similar compounds in drug discovery and development.

References

- 1. researchgate.net [researchgate.net]

- 2. Substituted 3-Benzylcoumarins as Allosteric MEK1 Inhibitors: Design, Synthesis and Biological Evaluation as Antiviral Agents - PMC [pmc.ncbi.nlm.nih.gov]

- 3. sphinxsai.com [sphinxsai.com]

- 4. Inhibition of carboxylesterases by benzil (diphenylethane-1,2-dione) and heterocyclic analogues is dependent upon the aromaticity of the ring and the flexibility of the dione moiety - PubMed [pubmed.ncbi.nlm.nih.gov]

Initial Characterization of 2,2'-Dichlorobenzil: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive initial characterization of 2,2'-Dichlorobenzil, a halogenated aromatic diketone. The document details its synthesis, physicochemical properties, and spectroscopic data. Furthermore, it presents findings on its antimicrobial activity against various bacterial strains. This guide is intended to serve as a foundational resource for researchers and professionals engaged in the fields of medicinal chemistry, drug development, and materials science, providing essential data and experimental protocols to facilitate further investigation and application of this compound.

Physicochemical Properties

2,2'-Dichlorobenzil is a solid organic compound with the molecular formula C₁₄H₈Cl₂O₂. Its key physicochemical properties are summarized in the table below.

| Property | Value | Reference |

| Molecular Formula | C₁₄H₈Cl₂O₂ | --INVALID-LINK-- |

| Molecular Weight | 279.12 g/mol | --INVALID-LINK-- |

| CAS Number | 21854-95-5 | --INVALID-LINK-- |

| Appearance | Solid | Sigma-Aldrich |

| Melting Point | 132-136 °C | Sigma-Aldrich[1] |

| IUPAC Name | 1,2-bis(2-chlorophenyl)ethane-1,2-dione |

Synthesis

The synthesis of 2,2'-Dichlorobenzil is achieved through a two-step process commencing with the benzoin condensation of 2-chlorobenzaldehyde to form 2,2'-dichlorobenzoin, which is subsequently oxidized to yield the final product.[2]

Synthesis Workflow

Experimental Protocol

Step 1: Synthesis of 2,2'-Dichlorobenzoin

-

In a round-bottom flask, dissolve 0.80 g of thiamine hydrochloride in 2.5 mL of water.

-

Add 7.5 mL of 95% ethanol and cool the solution in an ice bath.

-

In a separate flask, cool 1.5 mL of 5M NaOH in an ice bath.

-

Slowly add the cooled NaOH solution to the thiamine solution with swirling while keeping the temperature low.

-

To this yellow solution, add 5.0 mL of 2-chlorobenzaldehyde.

-

Seal the flask and allow the reaction to proceed at room temperature for at least 24 hours.

-

Collect the resulting crystalline product by vacuum filtration, wash with a cold 2:1 mixture of water and 95% ethanol, and air dry.

-

Recrystallize the crude product from hot 95% ethanol to obtain pure 2,2'-dichlorobenzoin.

Step 2: Synthesis of 2,2'-Dichlorobenzil [2]

-

In a fume hood, place 2.0 g of 2,2'-dichlorobenzoin in a round-bottom flask.

-

Carefully add 7 mL of concentrated nitric acid.

-

Heat the mixture gently on a steam bath for approximately 30 minutes, or until the evolution of brown-red nitrogen oxide gases ceases.

-

Pour the hot reaction mixture into a beaker containing cold water to precipitate the product.

-

Collect the solid product by vacuum filtration and wash thoroughly with cold water to remove any residual acid.

-

Recrystallize the crude 2,2'-Dichlorobenzil from 95% ethanol to yield a purified product.

Spectroscopic Characterization

Nuclear Magnetic Resonance (NMR) Spectroscopy

Predicted ¹H NMR Spectrum (500 MHz, CDCl₃)

| Chemical Shift (ppm) | Multiplicity | Integration | Assignment |

| ~7.4-7.6 | Multiplet | 8H | Aromatic Protons |

Predicted ¹³C NMR Spectrum (125 MHz, CDCl₃)

| Chemical Shift (ppm) | Assignment |

| ~192 | C=O |

| ~135 | C-Cl |

| ~133 | Aromatic CH |

| ~131 | Aromatic CH |

| ~130 | Aromatic C |

| ~127 | Aromatic CH |

Infrared (IR) Spectroscopy

The IR spectrum of 2,2'-Dichlorobenzil is characterized by a strong absorption band corresponding to the carbonyl stretching vibration.

| Wavenumber (cm⁻¹) | Intensity | Assignment |

| ~1670 | Strong | C=O Stretch (Diketone) |

| ~1580, 1470, 1430 | Medium-Weak | C=C Stretch (Aromatic) |

| ~760 | Strong | C-Cl Stretch |

Data sourced from NIST WebBook.

Mass Spectrometry (MS)

The electron ionization mass spectrum of 2,2'-Dichlorobenzil shows a prominent molecular ion peak and characteristic fragmentation patterns.

| m/z | Relative Intensity | Assignment |

| 278, 280, 282 | High | [M]⁺, Molecular ion with chlorine isotopes |

| 139, 141 | High | [C₇H₄ClO]⁺, 2-chlorobenzoyl cation |

| 111 | Medium | [C₆H₄Cl]⁺ |

| 75 | Medium | [C₆H₃]⁺ |

Data sourced from NIST WebBook.

Antimicrobial Activity

2,2'-Dichlorobenzil has been reported to exhibit antimicrobial activity against a range of Gram-positive and Gram-negative bacteria.[2]

Antimicrobial Susceptibility Testing

The antimicrobial activity was evaluated using the disc diffusion method.

Experimental Protocol: Disc Diffusion Assay

-

Preparation of Inoculum: Prepare a bacterial suspension of the test organism in sterile saline, adjusted to a 0.5 McFarland turbidity standard.

-

Inoculation of Agar Plates: Uniformly swab the surface of Mueller-Hinton agar plates with the prepared bacterial inoculum to create a lawn.

-

Application of Discs: Aseptically place paper discs (6 mm diameter) impregnated with a known concentration of 2,2'-Dichlorobenzil onto the surface of the inoculated agar plates.

-

Incubation: Incubate the plates at 37°C for 18-24 hours.

-

Measurement of Inhibition Zones: After incubation, measure the diameter of the zone of complete inhibition around each disc in millimeters.

Antimicrobial Activity Data

The following table summarizes the reported zones of inhibition for 2,2'-Dichlorobenzil against various bacterial strains.

| Bacterial Strain | Gram Stain | Zone of Inhibition (mm) at 100 µg/mL |

| Bacillus subtilis | Positive | 12 |

| Staphylococcus aureus | Positive | 11 |

| Staphylococcus epidermidis | Positive | 9 |

| Escherichia coli | Negative | 10 |

| Klebsiella pneumoniae | Negative | 9 |

Data adapted from Nithya et al. (2015).[2]

Antimicrobial Testing Workflow

Potential for Further Research

The initial characterization of 2,2'-Dichlorobenzil reveals a compound with demonstrable antimicrobial properties. Further research is warranted in several areas:

-

Cytotoxicity Studies: Evaluation of the cytotoxic effects of 2,2'-Dichlorobenzil on various mammalian cell lines to determine its therapeutic index.

-

Mechanism of Action Studies: Investigation into the specific biochemical pathways and molecular targets through which 2,2'-Dichlorobenzil exerts its antimicrobial effects.

-

Structure-Activity Relationship (SAR) Studies: Synthesis and evaluation of analogs of 2,2'-Dichlorobenzil to explore the impact of different substituents on its biological activity.

-

Formulation Development: Exploration of suitable formulations to enhance the delivery and efficacy of 2,2'-Dichlorobenzil for potential therapeutic applications.

Conclusion

This technical guide provides a foundational overview of the initial characterization of 2,2'-Dichlorobenzil. The presented data on its synthesis, physicochemical properties, spectroscopic profile, and antimicrobial activity offer a valuable starting point for further investigation. The compound's activity against both Gram-positive and Gram-negative bacteria suggests its potential as a lead compound in the development of new antimicrobial agents. The detailed experimental protocols included herein are intended to facilitate the reproducibility and extension of these initial findings.

References

Methodological & Application

Applications of 2,2'-Dichlorobenzil in Organic Synthesis: Detailed Application Notes and Protocols

For Researchers, Scientists, and Drug Development Professionals

Introduction

2,2'-Dichlorobenzil is a halogenated aromatic 1,2-diketone that serves as a versatile precursor in the synthesis of various heterocyclic compounds and rearranged carboxylic acids. The presence of the reactive diketone functionality, combined with the electronic effects of the ortho-chloro substituents on the phenyl rings, makes it a valuable building block for creating complex molecular architectures. This document provides detailed application notes and experimental protocols for key synthetic transformations involving 2,2'-Dichlorobenzil, focusing on the benzilic acid rearrangement, the synthesis of quinoxalines, and the formation of substituted imidazoles.

Application 1: Benzilic Acid Rearrangement to Synthesize 2,2'-Dichlorobenzilic Acid

The benzilic acid rearrangement is a classical organic reaction of 1,2-diketones, which, upon treatment with a strong base, rearrange to form α-hydroxy carboxylic acids. 2,2'-Dichlorobenzil undergoes this rearrangement to produce 2,2'-dichlorobenzilic acid, a potentially valuable intermediate for the synthesis of pharmaceuticals and other fine chemicals.

Data Presentation

| Reactant/Product | Chemical Formula | Molar Mass ( g/mol ) | Key Properties |

| 2,2'-Dichlorobenzil | C₁₄H₈Cl₂O₂ | 279.12 | Yellowish solid, M.p.: 133-134 °C[1] |

| 2,2'-Dichlorobenzilic Acid | C₁₄H₁₀Cl₂O₃ | 297.13 | White solid |

Experimental Protocol: Synthesis of 2,2'-Dichlorobenzilic Acid

This protocol is adapted from the general procedure for the benzilic acid rearrangement of benzil.

Materials:

-

2,2'-Dichlorobenzil

-

Potassium Hydroxide (KOH)

-

Ethanol (95%)

-

Deionized Water

-

Concentrated Hydrochloric Acid (HCl)

-

Activated Charcoal (optional)

Equipment:

-

Round-bottom flask with reflux condenser

-

Magnetic stirrer and stir bar

-

Heating mantle

-

Beakers

-

Büchner funnel and filter flask

-

pH paper

Procedure:

-

Reaction Setup: In a round-bottom flask, dissolve 2,2'-Dichlorobenzil (1.0 eq) in an appropriate amount of 95% ethanol with gentle warming.

-

Base Addition: In a separate beaker, prepare a solution of potassium hydroxide (3.0-4.0 eq) in a small amount of water and then add it to the ethanolic solution of 2,2'-Dichlorobenzil.

-

Reflux: Heat the reaction mixture to reflux with constant stirring for 1.5-2 hours. The progress of the reaction can be monitored by Thin Layer Chromatography (TLC).

-

Isolation of Potassium Salt: After cooling the reaction mixture to room temperature, and then in an ice bath, the potassium salt of 2,2'-dichlorobenzilic acid may precipitate. Collect the salt by vacuum filtration.

-

Acidification: Dissolve the potassium salt in a sufficient amount of warm water. If the solution is colored, a small amount of activated charcoal can be added, and the solution filtered hot. Cool the filtrate and acidify by the dropwise addition of concentrated hydrochloric acid until the pH is approximately 2.

-

Product Isolation and Purification: The white precipitate of 2,2'-dichlorobenzilic acid is collected by vacuum filtration, washed with cold water, and dried. The crude product can be recrystallized from a suitable solvent like aqueous ethanol to afford the pure α-hydroxy carboxylic acid.

Application 2: Synthesis of 2,3-bis(2-chlorophenyl)quinoxaline

Quinoxalines are an important class of nitrogen-containing heterocyclic compounds with a wide range of pharmaceutical applications. The condensation of a 1,2-diamine with a 1,2-dicarbonyl compound is the most common and straightforward method for their synthesis. 2,2'-Dichlorobenzil can be reacted with o-phenylenediamine to yield 2,3-bis(2-chlorophenyl)quinoxaline.

Data Presentation

| Reactant/Product | Chemical Formula | Molar Mass ( g/mol ) | Expected Yield (%) |

| 2,2'-Dichlorobenzil | C₁₄H₈Cl₂O₂ | 279.12 | >90 |

| o-Phenylenediamine | C₆H₈N₂ | 108.14 | - |

| 2,3-bis(2-chlorophenyl)quinoxaline | C₂₀H₁₂Cl₂N₂ | 349.23 | >90 |

Yields are estimated based on similar reported reactions.

Experimental Protocol: Synthesis of 2,3-bis(2-chlorophenyl)quinoxaline

This protocol is based on general procedures for quinoxaline synthesis from benzils.

Materials:

-

2,2'-Dichlorobenzil

-

o-Phenylenediamine

-

Ethanol or Glacial Acetic Acid

-

Deionized Water

Equipment:

-

Round-bottom flask with reflux condenser

-

Magnetic stirrer and stir bar

-

Heating mantle or oil bath

-

Beakers

-

Büchner funnel and filter flask

Procedure:

-

Reaction Setup: Dissolve 2,2'-Dichlorobenzil (1.0 eq) in warm ethanol or glacial acetic acid in a round-bottom flask.

-

Amine Addition: To this solution, add a solution of o-phenylenediamine (1.0 eq) in the same solvent.

-

Reaction: Heat the mixture to reflux for 2-3 hours. The reaction progress can be monitored by TLC.

-

Product Precipitation: Upon completion, cool the reaction mixture to room temperature. The product will often precipitate from the solution. If not, the slow addition of water can induce precipitation.

-

Isolation and Purification: Collect the solid product by vacuum filtration and wash with cold ethanol or water. The crude 2,3-bis(2-chlorophenyl)quinoxaline can be purified by recrystallization from a suitable solvent such as ethanol or ethyl acetate.

Application 3: Synthesis of 2-Aryl-4,5-bis(2-chlorophenyl)imidazoles

The Debus–Radziszewski imidazole synthesis is a multicomponent reaction that provides a straightforward route to substituted imidazoles from a 1,2-dicarbonyl compound, an aldehyde, and ammonia (or a source of ammonia like ammonium acetate). 2,2'-Dichlorobenzil can be employed in this reaction to synthesize a variety of 2-aryl-4,5-bis(2-chlorophenyl)imidazoles, which are of interest in medicinal chemistry.

Data Presentation

| Reactant/Product | Chemical Formula | Molar Mass ( g/mol ) | Expected Yield (%) |

| 2,2'-Dichlorobenzil | C₁₄H₈Cl₂O₂ | 279.12 | 80-95 |

| Aromatic Aldehyde | Varies | Varies | - |

| Ammonium Acetate | C₂H₇NO₂ | 77.08 | - |

| 2-Aryl-4,5-bis(2-chlorophenyl)imidazole | Varies | Varies | 80-95 |

Yields are estimated based on similar reported reactions.

Experimental Protocol: General Procedure for the Synthesis of 2-Aryl-4,5-bis(2-chlorophenyl)imidazoles

This is a general protocol for the one-pot synthesis of trisubstituted imidazoles.

Materials:

-

2,2'-Dichlorobenzil

-

Aromatic aldehyde (e.g., benzaldehyde, substituted benzaldehydes)

-

Ammonium acetate

-

Glacial Acetic Acid

-

Deionized Water

-

Ethanol

Equipment:

-

Round-bottom flask with reflux condenser

-

Magnetic stirrer and stir bar

-

Heating mantle or oil bath

-

Beakers

-

Büchner funnel and filter flask

Procedure:

-

Reaction Mixture: In a round-bottom flask, combine 2,2'-Dichlorobenzil (1.0 eq), the desired aromatic aldehyde (1.0 eq), and ammonium acetate (2.0-3.0 eq) in glacial acetic acid.

-

Reflux: Heat the mixture to reflux with stirring for 3-4 hours. Monitor the reaction by TLC.

-

Precipitation: After cooling the reaction mixture to room temperature, pour it into a beaker of ice water with stirring.

-